

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate structural analysis and conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

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An In-depth Structural and Conformational Analysis of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**

A Comprehensive Guide for Researchers and Drug Development Professionals

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development.^{[1][2]} Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex, biologically active molecules.^[1] This technical guide provides a detailed analysis of the structural and conformational properties of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**, compiling available data from spectroscopic and crystallographic studies to offer a comprehensive resource for researchers.

Molecular Structure and Physicochemical Properties

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is comprised of a piperidine ring substituted with a hydroxyl group at the 3-position and a benzyl carboxylate group at the nitrogen atom. The presence of a stereocenter at the C3 position results in two enantiomers, with the (S)-enantiomer being of particular importance in pharmaceutical applications.

| Property | Value |
|-------------------|---|
| IUPAC Name | benzyl (3S)-3-hydroxypiperidine-1-carboxylate |
| CAS Number | 94944-69-1 |
| Molecular Formula | C ₁₃ H ₁₇ NO ₃ |
| Molecular Weight | 235.28 g/mol |

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallographic analysis provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**, these studies have revealed several key structural features.

Piperidine Ring Conformation

The piperidine ring, a six-membered saturated heterocycle, can adopt several conformations, with the chair conformation being the most stable due to the minimization of torsional and steric strain. X-ray diffraction studies have confirmed that in the solid state, the piperidine ring of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** exists in a chair conformation.

Orientation of Substituents

The substituents on the piperidine ring can occupy either axial or equatorial positions. In the most stable chair conformation of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**, the hydroxyl group at the C3 position is found to be in the equatorial orientation. This arrangement minimizes steric interactions with the rest of the ring, contributing to the overall stability of the conformer. The larger benzyl carboxylate group at the nitrogen atom also preferentially occupies an equatorial position to reduce steric hindrance.

Conformation in Solution: Spectroscopic Analysis

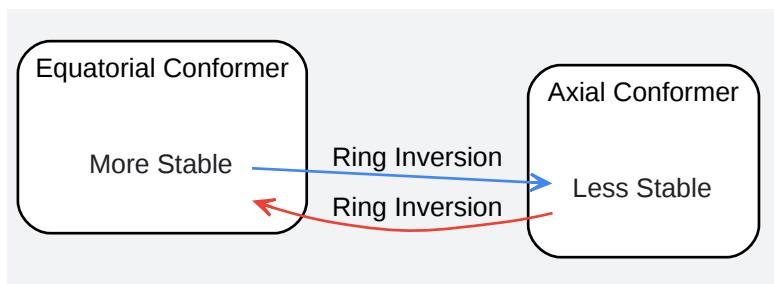
While X-ray crystallography provides a static picture of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into its conformational dynamics in solution.

¹H and ¹³C NMR Spectroscopy

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are essential for elucidating the preferred conformation in solution. While a complete, published spectral analysis with assignments for **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** is not readily available in the public domain, general principles of piperidine NMR spectroscopy can be applied. The coupling constants between vicinal protons on the piperidine ring, particularly around the C3 carbon, can provide information about the dihedral angles and thus the axial or equatorial orientation of the hydroxyl group.

Conformational Equilibrium

In solution, substituted piperidines can exist in a dynamic equilibrium between two chair conformers. For **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**, this would involve the interconversion between the conformer with an equatorial hydroxyl group and the one with an axial hydroxyl group.



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Caption: Conformational equilibrium of the 3-hydroxyl group.

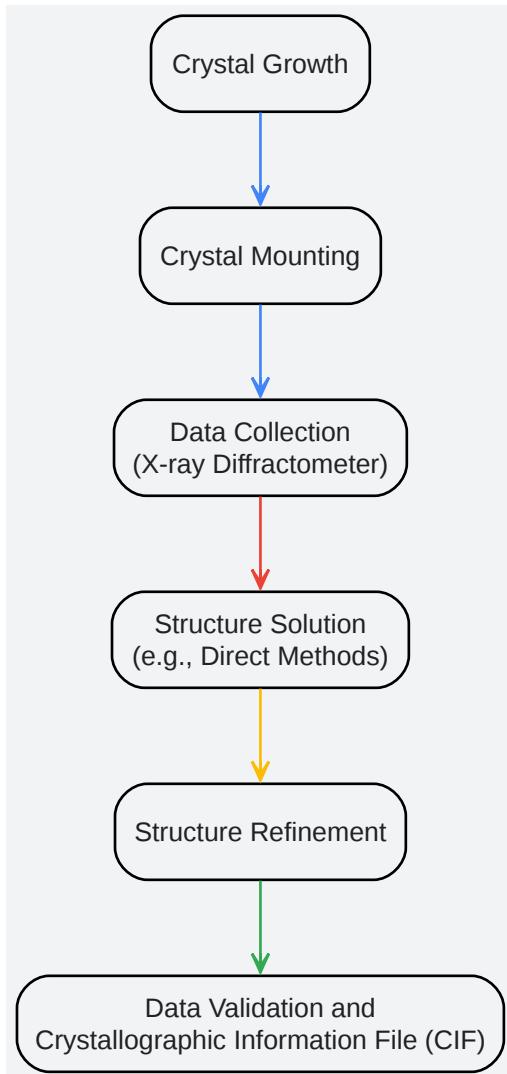
The equilibrium is expected to strongly favor the conformer with the equatorial hydroxyl group to minimize 1,3-diaxial interactions. The presence of the bulky N-benzyl carboxylate group further reinforces the stability of the chair conformation where the C3 substituent is equatorial.

Experimental Protocols

Detailed experimental protocols for the structural analysis of piperidine derivatives are crucial for reproducible research.

X-ray Crystallography

A typical experimental workflow for single-crystal X-ray diffraction is as follows:



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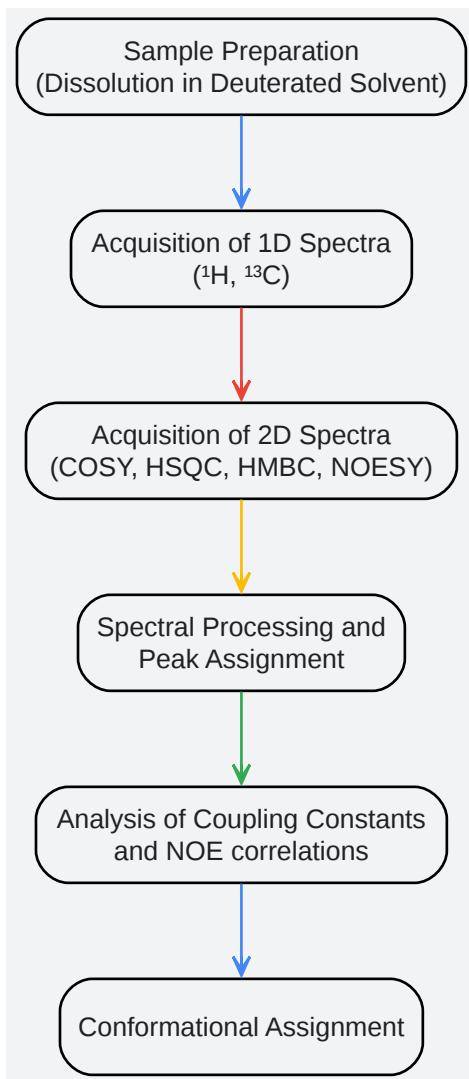
Caption: Workflow for X-ray crystallographic analysis.

- Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound by slow evaporation, vapor diffusion, or cooling.
- Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

- Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods and then refined to obtain the final atomic coordinates and other structural parameters.

NMR Spectroscopy

The following protocol outlines the key steps for NMR analysis:



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Caption: Workflow for NMR-based conformational analysis.

- Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Data Acquisition: A series of NMR experiments are performed, including standard 1D ^1H and ^{13}C spectra, as well as 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).
- Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals. Coupling constants are measured from the ^1H spectrum, and NOESY correlations are identified to determine through-space proximities of protons, which provides crucial information for conformational assignment.

Conclusion

The structural analysis of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** reveals a clear preference for a chair conformation with the hydroxyl group in an equatorial position, both in the solid state and likely in solution. This conformational rigidity is a key feature that makes it a valuable chiral building block in the design of new therapeutic agents. Further detailed studies providing specific crystallographic and NMR data would be highly beneficial to the scientific community for more precise computational modeling and structure-activity relationship studies.

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References

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- To cite this document: BenchChem. [(S)-Benzyl 3-hydroxypiperidine-1-carboxylate structural analysis and conformation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311126#s-benzyl-3-hydroxypiperidine-1-carboxylate-structural-analysis-and-conformation>]

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